Irisresorcinol

Description

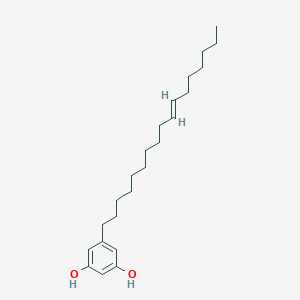

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

52483-21-3 |

|---|---|

Formule moléculaire |

C23H38O2 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

5-[(Z)-heptadec-10-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7- |

Clé InChI |

VBBLHZOJAWSCSP-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |

SMILES isomérique |

CCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |

SMILES canonique |

CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |

melting_point |

35-36°C |

Description physique |

Solid |

Synonymes |

(Z)-5-(10-Heptadecenyl)-1,3-benzenediol; Irisrescorcinol |

Origine du produit |

United States |

Natural Occurrence and Distribution of Irisresorcinol

Phytochemical Investigations in Iris Species

The Iris genus is well-known for its rich array of secondary metabolites, which include various flavonoids, isoflavonoids, flavones, quinones, and xanthones. researchgate.netnih.govmendelu.cz This genus comprises over 260 species, predominantly distributed across the Northern Hemisphere. researchgate.netmendelu.czzobodat.at

Irisresorcinol, specifically identified as 5-(cis-10-heptadecenyl) resorcinol (B1680541), was initially detected and characterized in Iris pseudocorus L., commonly known as yellow flag iris. mendelu.cz Iris pseudocorus is a robust, perennial aquatic plant that thrives in wetland environments. usgs.govweedbusters.org.nz Historically, this plant has been utilized for purposes such as erosion control and in wastewater treatment facilities due to its adaptability. northernwoodlands.org

While Iris pseudocorus is a prominent source, the presence of alkylresorcinols, the class of compounds to which this compound belongs, has been investigated across the Iris genus. researchgate.net The extensive phytochemical diversity within Iris species suggests that this compound, or structurally related alkylresorcinols, may be more broadly distributed as secondary metabolites within this genus. These compounds contribute to the complex chemical profiles of Iris plants. researchgate.netmendelu.cz

Presence in Other Botanical Sources

Beyond the Iris genus, this compound has been identified in other significant botanical sources, indicating a wider natural occurrence.

This compound has been consistently detected in Labisia pumila, a plant known for its diverse bioactive phytochemical constituents, including phenolic compounds and resorcinol derivatives. idosi.orgresearchgate.netnih.gov Research has confirmed its presence across various plant parts, including the leaves, leaves/stems, and roots of Labisia pumila. idosi.orgnih.govresearchgate.netthieme-connect.com Quantitative analyses have shown that this compound can be detected in Labisia pumila at concentrations as low as 0.2 µg/mL. nih.govresearchgate.net

This compound falls under the category of phenolic lipids, specifically as an alkenated-phenolic or an alkylresorcinol. idosi.orgnih.govresearchgate.netwikipedia.orgresearchgate.net Alkylresorcinols are a group of amphiphilic phenolic lipids characterized by a non-polar odd-numbered alkyl side chain attached to a resorcinol ring. wikipedia.org These compounds are found in various plant sources, including fungi, bacteria, and both lower and higher plants. wikipedia.org Notably, alkylresorcinols are present in cereals such as rye and wheat, with significant concentrations found in their bran fractions, ranging from 2600-4100 µg/g (0.1-0.3% of dry weight). wikipedia.orgresearchgate.net While this compound itself may not be the sole or primary alkylresorcinol in these general extracts, its classification within this group indicates its potential presence or the presence of closely related homologs in such materials. Resorcinolic lipids from rye bran, for example, have been studied for their biological activities. researchgate.netnih.gov

Comparative Analysis of this compound Accumulation Across Biological Systems

For the broader class of alkylresorcinols, which includes this compound, cereals like rye and wheat show considerable accumulation, particularly in their bran fractions, where concentrations can reach 2600-4100 µg/g. wikipedia.org This suggests that while this compound is a distinct compound, its presence is part of a larger family of phenolic lipids with varying distribution and concentrations across different plant taxa.

Table 1: Occurrence and Detection of this compound and Related Compounds

| Source Plant/Material | Compound Type | Specific Compound Mentioned | Detection/Concentration | Reference |

| Iris pseudocorus | Alkenated-phenolic | This compound (5-(cis-10-heptadecenyl) resorcinol) | Identified | mendelu.cz |

| Labisia pumila | Alkenated-phenolic | This compound | Detected as low as 0.2 µg/mL in leaves, leaves/stems, and roots | idosi.orgresearchgate.netnih.govnih.govresearchgate.netthieme-connect.com |

| Rye bran (general) | Alkylresorcinols | General class of alkylresorcinols | 2600-4100 µg/g (0.1-0.3% of dry weight) in bran fractions | wikipedia.orgresearchgate.net |

Biosynthetic Pathways of Irisresorcinol

Proposed Polyketide Biosynthesis for the Aromatic Core Structure

The aromatic core structure of resorcinolic lipids, including irisresorcinol, is widely believed to be synthesized via a polyketide mechanism. nih.govwikidata.org Polyketide synthases (PKSs) are a diverse family of enzymes responsible for the biosynthesis of polyketides, a large class of secondary metabolites. These enzymes catalyze repetitive carbon-carbon bond-forming reactions using acyl-CoA-derived building blocks. mitoproteome.org

In the context of aromatic polyketides, biosynthesis typically initiates with the decarboxylation of a malonyl building block, which effectively introduces an acetate (B1210297) unit to begin the chain elongation. mitoproteome.org The subsequent iterative condensation reactions, followed by varying degrees of reduction, lead to the formation of the characteristic aromatic ring system. The diversity in polyketide structures, including variations in the aromatic core, arises from the selection of different acyl-CoA starter and extender units, as well as the specific post-condensation modifications (e.g., ketoreduction, dehydration, enoyl reduction). mitoproteome.org Type III polyketide synthases, in particular, are known to be involved in the synthesis of phenolic lipids. wikidata.org

Mechanistic Insights into Aliphatic Side Chain Elongation and Modification

This compound possesses a C17 unsaturated aliphatic side chain, specifically a heptadec-10-enyl moiety, attached to its resorcinol (B1680541) ring. wikipedia.org Research on related phenolic lipids, such as anacardic acids, suggests that the synthesis of the aliphatic side chain and the aromatic ring are distinct, albeit coordinated, processes. nih.gov Interestingly, studies indicate that carbon atom C-6 of the aromatic ring can originate from the aliphatic chain during the biosynthetic process. nih.gov

While specific, detailed mechanistic insights into the elongation and modification of the aliphatic side chain directly for this compound are not extensively documented, the general principles of polyketide biosynthesis provide a framework. The iterative nature of polyketide synthesis allows for the controlled elongation of carbon chains. This process involves sequential additions of two-carbon units (derived from malonyl-CoA) to a growing acyl chain, followed by reduction steps that can introduce unsaturation or maintain saturation. The precise length and unsaturation pattern of the aliphatic chain in this compound (heptadec-10-enyl) would be determined by the specific "programming" of the polyketide synthase system involved, which dictates the number of elongation cycles and the extent of reduction at each step. nih.govmitoproteome.org

Enzymology and Gene Expression Profiling Associated with this compound Biosynthesis

The biosynthesis of polyketides, including resorcinolic lipids like this compound, is orchestrated by polyketide synthases (PKSs). These enzymes are classified into different types based on their architecture and mechanism. Type III polyketide synthases are particularly relevant to the synthesis of phenolic lipids. wikidata.org

Advances in molecular genetics have enabled the isolation, sequencing, and functional analysis of genes encoding these synthases. nih.gov For instance, in bacteria producing aromatic polyketides, Type II fatty acid synthases serve as models for the PKS, comprising distinct proteins for functions such as condensation, acyl carrier protein (ACP) activity, and ketoreduction. nih.gov In contrast, some plant polyketide synthases, like those involved in chalcone (B49325) and stilbene (B7821643) synthesis, consist of a single, smaller polypeptide that acts as a condensing enzyme for carbon chain assembly. nih.gov

Chemical Synthesis and Derivatization of Irisresorcinol

Strategies for Laboratory Synthesis of Irisresorcinol

The laboratory synthesis of this compound and similar 5-alk(en)ylresorcinols typically involves forming the carbon-carbon bond between the aromatic ring and the alkyl side chain, followed by appropriate functional group transformations. Several key strategies have been developed for this purpose:

Wittig Reaction: A common and efficient method for synthesizing 5-alkylresorcinols involves the Wittig reaction. This approach utilizes 3,5-dimethoxybenzaldehyde (B42067) as a starting material, which reacts with a corresponding phosphonium (B103445) ylide to construct the desired C-C bond uoa.gronelook.comamazonaws.comscispace.com. The resulting intermediate, often an alkenylresorcinol precursor, can then undergo further modifications, such as hydrogenation of the double bond if a saturated side chain is desired, and subsequent deprotection of the phenolic hydroxyl groups onelook.comamazonaws.com. Recent advancements include microwave-promoted Wittig reactions, which offer improved yields and reduced reaction times, even when conducted in aqueous media, thereby providing a practical route for synthesizing long-chain 5-n-alkylresorcinols, including C23 and C25 analogues onelook.comamazonaws.comscispace.com.

Michael Reaction, Cyclization, and Aromatization: Another straightforward method for synthesizing bioactive resorcinolic lipid analogues involves a sequence beginning with a Michael reaction specificpolymers.comscielo.org.mxnih.gov. For instance, ethyl (E)-2-undecenoate and ethyl acetoacetate (B1235776) can be subjected to a Michael reaction in the presence of sodium ethoxide to generate a Michael adduct specificpolymers.comscielo.org.mx. This adduct then undergoes cyclization within the reaction medium to produce intermediates such as ethyl 2-octyl-4,6-dioxocyclohexanecarboxylate specificpolymers.comscielo.org.mx. Subsequent aromatization, often achieved by treatment with iodine in methanol (B129727) under reflux, yields dimethoxy and methoxy-hydroxy benzoate (B1203000) derivatives, which can then be further deprotected to obtain the desired resorcinolic lipids specificpolymers.comscielo.org.mx. This method has demonstrated combined yields of up to 80% for the aromatization step specificpolymers.com.

Friedel-Crafts Acylation and Reduction: Alkylresorcinols can also be synthesized through a two-step process involving Friedel-Crafts acylation followed by reduction nih.gov. This method typically starts with resorcinol (B1680541), which is acylated with an appropriate carboxylic acid or acid chloride in the presence of a Friedel-Crafts catalyst, such as zinc chloride, to yield an acylresorcinol intermediate nih.gov. The acylresorcinol is then hydrogenated using a suitable catalyst, often a base metal hydrogenation catalyst in the presence of controlled zinc ion content, to produce the alkylresorcinol nih.gov. This approach is particularly useful for generating 4-(C2-C16)alkylresorcinols nih.gov.

Chemical Modification and Analog Synthesis of Resorcinolic Lipids

The chemical modification of natural resorcinolic lipids and the synthesis of their analogues are vital for exploring their diverse biological activities and optimizing their properties.

Derivatization of alkylresorcinols can occur at either the aromatic ring or the alkyl side chain, leading to a wide array of structural variants. Examples include:

Sulfation: Natural alkylresorcinols can be modified through sulfation. For instance, schizols C and D have been characterized as 1-sulfate derivatives of schizols A and B, respectively, while schizols E and F are the corresponding 1,3-disulfates uoa.gr. Semisynthetic derivatives such as 1-sulfate-3-myristoyl-5-pentadecylbenzene, derived from 5-n-pentadecylresorcinol, have also been synthesized to investigate their impact on membrane properties researchgate.net.

Aromatic Ring Modifications: Analogs can be designed with additional substituents on the aromatic ring. For example, the synthesis of 2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol (AN1) and 5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol (AN2) involves the introduction of an additional methyl group or a hydroxyl group, respectively, into the aromatic ring of climacostol, another resorcinolic lipid.

Hapten Synthesis: Novel hapten derivatives of 5-n-alkylresorcinols have been synthesized to facilitate immunochemical detection techniques onelook.comamazonaws.com. These haptens are crucial for developing antibodies that can specifically recognize alkylresorcinols.

The synthesis of various resorcinolic lipid analogues is instrumental in establishing structure-activity relationships (SARs), which elucidate how specific structural features influence their biological efficacy. Detailed research findings highlight several key relationships:

Side Chain Length and Saturation: The length and saturation of the alkyl side chain significantly impact the biological activities of resorcinolic lipids. For instance, the antioxidative effect of cereal grain 5-n-alk(en)ylresorcinols against hydrogen peroxide-induced lipid oxidation in erythrocyte membranes is dependent on chain length. The C15:0 homolog exhibited the strongest activity with an IC50 of 10 µM, while longer chain homologs like C19:0 and C23:0 showed higher IC50 values of 32.5 µM and 59 µM, respectively.

Antioxidant Activity (IC50 values for lipid oxidation):

| Alkylresorcinol Homolog | IC50 (µM) |

| C15:0 | 10 |

| C19:0 | 32.5 |

| C23:0 | 59 |

Aromatic Ring Substitutions: Modifications to the aromatic ring can profoundly alter the biological profile of resorcinolic lipids. The addition of a hydroxyl group to the ortho position of the aromatic ring has been shown to significantly increase the cytotoxic activity of compounds like resveratrol. Conversely, the presence of a methyl group in the hydroxylated aromatic ring of phenolic lipids can enhance their antimicrobial activity.

Membrane Interactions: The amphiphilic nature of resorcinolic lipids, possessing both a hydrophilic hydroxylated aromatic ring and a hydrophobic hydrocarbon chain, dictates their interactions with biological membranes. These compounds can affect membrane fluidity, permeability, and stability, with their critical micelle concentration (CMC) being influenced by chain length and saturation researchgate.net. For example, CMCs for different homologs in neutral pH typically range from 4.5–8.5 µM researchgate.net.

Development of Semisynthetic Routes to this compound and its Structural Variants

Semisynthesis involves the chemical modification of naturally occurring compounds to produce new derivatives or structural analogues. While specific semisynthetic routes directly to this compound are not extensively detailed in the current literature, the concept is widely applied to other natural resorcinolic lipids and related phenolic compounds.

Natural resorcinolic lipids, often isolated from sources like cereal grains or cashew nut shell liquid (CNSL), serve as valuable starting materials for semisynthetic endeavors scielo.org.mx. Examples of such semisynthetic derivatives include:

Myristoyl-sulphonyl Derivatives (MSAR): Alkylresorcinolic lipids isolated from cereal grains have been used to synthesize semisynthetic myristoyl-sulphonyl derivatives. These MSAR compounds have been explored for their ability to modify liposomes and influence membrane properties.

Sulfated and Acylated Derivatives: Beyond simple sulfation as seen in natural schizols, semisynthetic derivatives like 1-sulfate-3-myristoyl-5-pentadecylbenzene have been created from 5-n-pentadecylresorcinol to study their impact on lipid bilayers researchgate.net. These modifications can alter the compound's hydrophilicity and its interaction with biological membranes researchgate.net.

Utilizing Natural Phenolic Lipids as Precursors: The abundant phenols found in CNSL, such as cardols, anacardic acids, and cardanols, represent a significant resource for the semisynthesis of various 3-alk(en)yl-substituted phenols, which share structural similarities with resorcinolic lipids scielo.org.mx. Strategies like ozonization of CNSL cardanols can yield key aldehyde intermediates, which can then be used in further synthetic steps to build more complex structures scielo.org.mx. This highlights the potential for developing a broader range of this compound-like structural variants from readily available natural precursors.

Advanced Analytical and Spectroscopic Characterization of Irisresorcinol

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic techniques provide invaluable insights into the molecular structure, functional groups, and connectivity of atoms within a chemical compound. For Irisresorcinol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound (5-pentylresorcinol) reveals distinct signals corresponding to the aromatic protons and the protons of the pentyl side chain. The presence of two hydroxyl groups on the benzene (B151609) ring significantly influences the chemical shifts of the adjacent aromatic protons.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound (5-pentylresorcinol) (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 (broad) | s | 2H | Ar-OH |

| 6.25 | d | 2H | H-2, H-4 (aromatic) chemicalbook.com |

| 6.18 | t | 1H | H-6 (aromatic) chemicalbook.com |

| 2.36 | t | 2H | H-1' (Ar-CH₂) chemicalbook.com |

| 1.46 | m | 2H | H-2' (CH₂) chemicalbook.com |

| 1.22-1.25 | m | 4H | H-3', H-4' (2xCH₂) chemicalbook.com |

| 0.83 | t | 3H | H-5' (CH₃) chemicalbook.com |

Aromatic Protons: The aromatic region typically shows signals around 6.1-6.3 ppm, characteristic of a 1,3,5-substituted benzene ring. The two equivalent protons at positions 2 and 4 appear as a doublet, while the proton at position 6 appears as a triplet due to meta-coupling (J ≈ 2.2 Hz) chemicalbook.com. The hydroxyl protons are typically broad singlets, whose chemical shift can vary depending on concentration, solvent, and temperature, often appearing in the range of 5-10 ppm.

Alkyl Chain Protons: The methylene (B1212753) protons (H-1') directly attached to the aromatic ring resonate around 2.36 ppm as a triplet, indicating coupling with the adjacent methylene group (H-2') chemicalbook.com. The remaining methylene protons (H-2', H-3', H-4') of the pentyl chain appear as complex multiplets in the aliphatic region (1.2-1.5 ppm) chemicalbook.com. The terminal methyl protons (H-5') typically appear as a triplet around 0.83 ppm, characteristic of a methyl group at the end of an unbranched alkyl chain chemicalbook.com.

The ¹³C NMR spectrum of this compound provides information about the distinct carbon environments within the molecule. The aromatic carbons resonate in the downfield region, while the aliphatic carbons of the pentyl chain appear upfield.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (5-pentylresorcinol) (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C-1, C-3 (Ar-C-OH) |

| 142.5 | C-5 (Ar-C-alkyl) |

| 108.0 | C-2, C-4 (Ar-CH) |

| 100.0 | C-6 (Ar-CH) |

| 35.8 | C-1' (Ar-CH₂) |

| 31.5 | C-3' (CH₂) |

| 29.5 | C-2' (CH₂) |

| 22.5 | C-4' (CH₂) |

| 14.0 | C-5' (CH₃) |

Aromatic Carbons: The carbons directly bonded to the hydroxyl groups (C-1 and C-3) are highly deshielded, typically appearing around 155 ppm. The carbon bearing the pentyl chain (C-5) is also deshielded but to a lesser extent, usually around 142 ppm. The protonated aromatic carbons (C-2, C-4, and C-6) resonate at higher fields, with C-2 and C-4 being equivalent and C-6 being distinct due to the substitution pattern.

Alkyl Chain Carbons: The methylene carbon directly attached to the aromatic ring (C-1') is observed around 35 ppm. The remaining methylene carbons (C-2', C-3', C-4') of the pentyl chain appear in the 22-32 ppm range, with their exact positions influenced by their proximity to the aromatic ring and other carbons. The terminal methyl carbon (C-5') typically resonates around 14 ppm.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships between atoms, providing a robust validation of the proposed structure of this compound.

Correlation Spectroscopy (COSY): A COSY spectrum reveals correlations between coupled protons. For this compound, cross-peaks are observed between:

The aromatic protons at C-2/C-4 and C-6, confirming their meta-coupling.

The methylene protons of the pentyl chain, tracing the connectivity from C-1' to C-5'. For example, a cross-peak between H-1' and H-2', H-2' and H-3', and so on, down to H-4' and H-5'.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons. This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon. Key correlations include:

Aromatic CH carbons (C-2/H-2, C-4/H-4, C-6/H-6).

Alkyl CH₂ carbons (C-1'/H-1', C-2'/H-2', C-3'/H-3', C-4'/H-4').

Terminal CH₃ carbon (C-5'/H-5').

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing quaternary carbon assignments and long-range connectivity. Significant HMBC correlations for this compound would include:

Aromatic protons (H-2, H-4, H-6) showing correlations to the quaternary aromatic carbons (C-1, C-3, C-5).

H-1' (methylene adjacent to the ring) showing correlations to C-5 (the aromatic carbon it's attached to) and potentially C-2 and C-6 (ortho carbons on the ring).

Hydroxyl protons (if observable) showing correlations to their directly attached aromatic carbons (C-1, C-3).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are spatially close to each other, even if not directly bonded. This is particularly useful for confirming the relative orientation of groups. For this compound, NOESY correlations could be observed between:

Aromatic protons (e.g., H-2/H-6) if they are close in space.

Protons on the first methylene group of the pentyl chain (H-1') and adjacent aromatic protons (H-2, H-6), confirming the attachment of the pentyl chain to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pathways, which can further confirm the structural assignments.

HR-ESI-TOF MS is a highly sensitive technique that provides accurate mass measurements, enabling the determination of the exact molecular formula of a compound. For this compound (C₁₁H₁₆O₂), the expected exact mass is 180.115030 Da. pharmacompass.comchemspider.comnih.gov

Table 3: Representative HR-ESI-TOF Mass Spectrometry Data for this compound (5-pentylresorcinol)

| Ion Type | m/z (Observed) | m/z (Calculated for C₁₁H₁₆O₂) | Proposed Ion Formula | Fragmentation Information |

| [M-H]⁻ | 179.1078 | 179.1078 | C₁₁H₁₅O₂⁻ | Precursor ion in negative mode nih.gov |

| Fragment | 135.2 | 135.0446 | C₈H₇O₂⁻ | Loss of C₃H₈ (propyl fragment) from pentyl chain nih.gov |

| Fragment | 123.0 | 123.0446 | C₇H₇O₂⁻ | Loss of C₄H₉ (butyl fragment) from pentyl chain |

| Fragment | 107.0 | 107.0497 | C₇H₇O⁺ | Further fragmentation of aromatic core |

In HR-ESI-TOF MS, this compound typically forms a deprotonated molecular ion [M-H]⁻ in negative ion mode, with a precise m/z value of 179.1078, corresponding to the molecular formula C₁₁H₁₅O₂⁻. nih.gov This high-resolution measurement confirms the elemental composition of the intact molecule. Fragmentation patterns observed in MS/MS experiments provide additional structural insights. A prominent fragment ion at m/z 135.2 in the MS/MS spectrum of the [M-H]⁻ ion suggests the loss of a C₃H₈ moiety from the pentyl side chain, indicating a specific cleavage pattern within the alkyl substituent. nih.gov Other characteristic fragments may arise from the loss of smaller alkyl fragments or rearrangements of the phenolic core, further supporting the 5-pentylresorcinol structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification, structural elucidation, and quantification of this compound, offering high selectivity and sensitivity researchgate.net. In studies involving the analysis of plant samples, such as Labisia pumila, LC-MS coupled with electrospray ionization (ESI) has been successfully employed for the identification of this compound researchgate.netnih.govthieme-connect.com.

For the identification of this compound, the method often utilizes the detection of specific adduct ions in positive ion mode. Common adducts observed include the protonated molecule [M+H], as well as sodium adducts [M+Na] and ammonium (B1175870) adducts [M+NH₄] researchgate.netnih.govthieme-connect.com. The use of extractive ion chromatogram (EIC) further aids in the selective detection and confirmation of the compound within complex mixtures researchgate.netnih.govthieme-connect.com. For instance, the predicted m/z values for this compound (CHO) include 347.29445 for [M+H] and 369.27639 for [M+Na] uni.lu. LC-ESI-TOF (Time-of-Flight) mass spectrometry has been specifically utilized for the confirmation of this compound, providing high-resolution mass data essential for accurate identification researchgate.netnih.govthieme-connect.com.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Collision Cross Sections (CCS) for this compound Adducts

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H] | 347.29445 | 192.9 |

| [M+Na] | 369.27639 | 195.5 |

| [M-H] | 345.27989 | 191.7 |

| [M+NH₄] | 364.32099 | 205.2 |

| [M+K] | 385.25033 | 188.8 |

| [M+H-H₂O] | 329.28443 | 185.2 |

| [M+HCOO] | 391.28537 | 210.3 |

| [M+CH₃COO] | 405.30102 | 213.0 |

| [M+Na-2H] | 367.26184 | 191.2 |

| [M] | 346.28662 | 197.0 |

| [M] | 346.28772 | 197.0 |

| Data based on PubChem, CID 13845892. uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing insights into its functional groups and electronic transitions. UV spectra comparison with authentic standards is a common practice for confirming the identity of this compound in extracts researchgate.net. A specific LC-UV method has been reported for the analysis of compounds including this compound, utilizing detection at 210 nm researchgate.net.

IR spectroscopy is valuable for identifying characteristic functional groups present in this compound, such as hydroxyl (-OH) stretching vibrations and aromatic C=C stretching. For phenolic lipids, which include this compound, IR spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to study intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups and other molecules like phospholipids (B1166683) nih.gov. While Fourier Transform Infrared (FTIR) spectroscopy is a less sensitive technique compared to LC-MS/MS, it can be employed for initial structural insights nih.gov. UV-Vis spectroscopy has also been broadly applied to determine the total phenolic compound content in plant extracts where this compound might be present researchgate.net.

Chromatographic Techniques for Isolation and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound, offering robust capabilities for both its isolation and precise quantification. A well-established HPLC-UV-ELSD method has been developed for the determination of this compound, among other alkenated-phenolics, from Labisia pumila researchgate.netnih.govthieme-connect.com.

Typical methodologies involve reversed-phase chromatography, commonly utilizing a C-18 column for separation researchgate.netnih.govthieme-connect.com. The mobile phase often consists of a gradient system of water and acetonitrile, sometimes with the addition of a small percentage of an acid (e.g., 0.1% acetic acid) to optimize separation and peak shape researchgate.net. Detection is frequently achieved using a Photodiode Array (PDA) detector for UV absorption and an Evaporative Light Scattering Detector (ELSD) researchgate.netnih.govthieme-connect.com. The reported detection limit for this compound using this method can be as low as 0.2 µg/mL researchgate.netnih.govthieme-connect.com.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column Type | Reversed-phase C-18 |

| Mobile Phase | Water/Acetonitrile gradient (e.g., 0.1% acetic acid) researchgate.net |

| Flow Rate | 0.2–1.0 mL/min researchgate.netchromatographyonline.com |

| Column Temperature | 30–40 °C chromatographyonline.com |

| Detection | PDA (UV) and ELSD researchgate.netnih.govthieme-connect.com |

| Detection Limit (ELSD) | 0.2 µg/mL researchgate.netnih.govthieme-connect.com |

| Linear Range (UV) | 0.7–150 µg/mL (at 210 nm) researchgate.net |

HPLC is recognized as the most frequently employed chromatographic technique for the analysis of compounds found in plants such as Marantodes pumilum (formerly Labisia pumila), including this compound nih.gov.

Liquid Chromatography with UV and Evaporative Light Scattering Detection (LC-UV/ELSD)

LC-UV/ELSD is a particularly suitable technique for the analysis of this compound, especially given its phenolic nature. While UV detection provides specificity for chromophoric compounds, ELSD offers a "quasi-universal" detection capability, making it valuable for compounds that may lack strong UV absorption or when the mobile phase itself has significant UV absorbance chromatographyonline.comshimadzu.eu.

In the LC-UV/ELSD method, this compound can be detected using both UV (e.g., at 210 nm) and ELSD researchgate.net. ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles shimadzu.eu. This allows for the detection of this compound even if its UV chromophore is weak or if it is present in a matrix that interferes with UV detection at lower wavelengths. Modern ELSD instruments, often equipped with laser light sources, provide high sensitivity and a wide dynamic range, enhancing the accuracy of quantification for compounds like this compound shimadzu.eu.

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective technique for the qualitative analysis, purity assessment, and initial screening of this compound. While less sensitive than HPLC or LC-MS, TLC is often used in conjunction with other techniques for the preliminary characterization and structure elucidation of natural products nih.gov.

For phenolic compounds like this compound, various visualization reagents can be employed to detect spots on a TLC plate. General detection methods include spraying with sulfuric acid solutions (e.g., 10% or 50% v/v in methanol) followed by heating, which can induce luminescence under long-wave UV light illinois.edu. Phosphomolybdic acid, acting as a reducing agent, is another general detection method for compounds such as lipids and sterols, which may be applicable to this compound as a phenolic lipid illinois.eduresearchgate.net. Research has indicated the use of TLC for detecting alkyl resorcinols, the class to which this compound belongs researchgate.net.

Surface and Interfacial Chemistry Characterization

The surface and interfacial chemistry of this compound, particularly its behavior at the air/water interface, has been a subject of specific research. As a phenolic lipid, this compound possesses amphiphilic properties, influencing its interactions at interfaces.

Studies have reported on the formation and properties of "insoluble monolayers of this compound at the air/water interface" nih.govresearchgate.netacs.orguoa.gr. The monolayer properties of this compound, specifically identified as 5-(cis-10-heptadecenyl)resorcinol, have been investigated by measuring Area-Temperature (A-T) isobars at various surface pressures, such as 10 and 15 mN/m researchgate.net. These measurements provide critical data on the molecular packing, phase transitions, and stability of this compound films at interfaces. The ability of this compound to form such monolayers highlights its potential for influencing interfacial phenomena, which is a characteristic feature of phenolic lipids researchgate.net.

Further characterization of surface and interfacial chemistry often involves techniques such as tensiometry, which measures surface and interfacial tension, dynamic contact angle, and surface free energy science.eusnanoscience.com. While specific detailed findings for this compound beyond monolayer studies are limited in the provided context, the principles of surface analysis, including the study of adsorption and film formation, are relevant to understanding its behavior in various systems science.eusnanoscience.comoregonstate.eduresearchgate.netbam.de.

Mechanistic Investigations of Irisresorcinol Biological Activities

Antioxidant Mechanisms and Free Radical Scavenging Capacity

Phenolic lipids, including resorcinolic lipids like Irisresorcinol, are recognized for their antioxidant properties. nih.gov Their mechanism of action under physiological conditions may involve the formation of an intermediate, 1,2,4-trihydroxy-6-alkylbenzene, which can subsequently generate o- and p-quinones, acting as more effective antioxidants. nih.gov The length of the aliphatic side chain in these resorcinolic lipids plays a crucial role in their antioxidant efficacy. nih.gov

The antioxidant capacity of phenolic lipids can be attributed, in part, to their ability to inhibit enzymes involved in the generation of reactive oxygen species (ROS). nih.gov ROS are naturally produced by-products of cellular aerobic metabolism, with significant contributions from mitochondrial respiration and various enzymes such as NADPH oxidases (NOXs), xanthine (B1682287) oxidase, and nitric oxide synthase. nih.govhirszfeld.plfrontiersin.org For instance, anacardic acids, a type of phenolic lipid, have demonstrated antioxidant activity linked more to the inhibition of superoxide (B77818) generation and xanthine oxidase rather than solely to the scavenging of hydroxyl radicals. nih.gov This suggests a direct enzymatic inhibitory role in mitigating oxidative stress. nih.gov

This compound and related resorcinolic lipids contribute to cellular protection against oxidative damage through several mechanisms. Long-chain 5-n-alk(en)ylresorcinol homologues are capable of preventing Fe2+-induced peroxidation of fatty acids and phospholipids (B1166683) within liposomal membranes, as well as inhibiting autoxidation processes in triglycerides and fatty acids. nih.gov Furthermore, chemical analogues like C7-alkylhydroxybenzene, which shares structural similarities with resorcinolic lipids, have been shown to protect yeast cells from ROS generated under gamma irradiation. nih.gov This protective effect manifests as the preservation of cell viability during irradiation and the recovery of their capacity to proliferate afterward, primarily by scavenging ROS resulting from oxidative stress. nih.gov

Mechanisms of Antimicrobial Action

Phenolic lipids, encompassing resorcinolic lipids, are known to inhibit the growth of bacteria, fungi, protozoa, and parasites. nih.gov The antimicrobial and antiparasitic efficacy of these compounds is often linked to their interactions with microbial proteins and/or their membrane-disturbing properties. nih.gov Early reports dating back to the 1920s already highlighted the antibacterial action of alkyl derivatives of resorcinols. nih.gov

A key mechanism underlying the antimicrobial action of this compound and other resorcinolic lipids involves their ability to perturb microbial cell membranes. nih.govdntb.gov.ua These lipophilic compounds can integrate into the lipid bilayer of bacterial membranes, altering their organization and functions. pjoes.com This accumulation can lead to a loss of membrane integrity and the dissipation of crucial transmembrane gradients, which are essential for microbial survival and function. pjoes.com For example, it has been hypothesized that the antibacterial activity of anacardic acids against methicillin-resistant Staphylococcus aureus primarily stems from their ability to disorder the bacterial membrane. nih.gov The bacterial plasma membrane, composed of a phospholipid bilayer, acts as a vital permeability barrier, and its disruption can lead to cell death. nih.govmdpi.com

This compound has demonstrated direct inhibitory effects on microbial growth. In in vitro disk diffusion assays, this compound exhibited slight inhibition against three different bacteria. researchgate.net Beyond this compound itself, other resorcinolic lipids produced by microorganisms like Pseudomonas carboxydoflava have been shown to inhibit the growth of bacteria such as Micrococcus lysodeictius and Bacillus subtilis. nih.gov Similarly, 5-alkylresorcinols isolated from the mushroom Merulius incarnatus have been found to inhibit methicillin-resistant Staphylococcus aureus. nih.gov

For fungal pathogens, the inhibition of growth by antimicrobial agents often involves targeting essential structural elements like the cell wall (e.g., glucan or chitin (B13524) synthesis) or disrupting the cell membrane's permeability. nih.govfrontiersin.orgmdpi.com Some antifungals also interfere with mitochondrial or vacuolar functions. mdpi.com

In the context of protozoan and parasitic organisms, growth inhibition can be achieved by targeting crucial proteins (e.g., tubulin) or by disrupting vital metabolic pathways, such as folate or pyrimidine (B1678525) biosynthesis. mdpi.comnih.govnih.govnih.gov The ability to inhibit parasite replication and survival within host cells is a critical aspect of anti-parasitic activity. frontiersin.orgnih.gov

A notable mechanistic aspect of certain phenolic lipids, including those structurally related to this compound, is their capacity to inhibit specific enzymes in microbial metabolism. Anacardic acids, for instance, possess intrinsic β-lactamase-inhibiting activity. nih.gov This is particularly significant as β-lactamase enzymes produced by bacteria are a primary mechanism of resistance against β-lactam antibiotics, which are widely used to treat bacterial infections. nih.govnih.govwikipedia.org By inhibiting these enzymes, phenolic lipids can restore or enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains, such as those of Staphylococcus aureus that produce β-lactamase. nih.gov β-lactamase inhibitors work by binding to the enzyme, preventing it from hydrolyzing the β-lactam ring and thus inactivating the antibiotic. nih.govnih.gov

Cellular Activity and Anti-Proliferative Mechanisms

Cytostatic Effects on Cellular Systems

Cytostatic agents are substances designed to slow down or halt the proliferation of specific cells by inhibiting their division. therapyselect.degpoh.de These agents primarily target rapidly dividing cells, making them a cornerstone in cancer treatment strategies. therapyselect.degpoh.de They achieve their effects by interfering with various cellular processes essential for growth, such as disturbing metabolism or damaging DNA. therapyselect.de While the broader category of alkylresorcinols, which includes compounds structurally related to this compound, has shown cytotoxic activity with varying IC50 values against certain cell lines, specific research findings detailing the cytostatic effects of this compound on cellular systems were not identified in the current literature. researchgate.net

Modulation of Cell Cycle Progression

The cell cycle is a fundamental, evolutionarily conserved process that orchestrates cell division in eukaryotic organisms, progressing through distinct phases: G1, S (DNA synthesis), G2, and M (mitosis). nih.govmdpi.com The precise progression through these phases is tightly regulated by cyclin-dependent kinases (CDKs), whose activity is controlled by association with regulatory cyclin subunits. nih.gov Modulation of cell cycle progression, often a target in therapeutic interventions, involves interfering with these regulatory mechanisms to arrest cell division or induce cell death. mdpi.comfrontiersin.org Despite the importance of cell cycle modulation in cellular biology, specific studies on this compound's direct influence on cell cycle progression were not found in the provided information.

Interactions with Biological Membranes and Lipid Bilayers

Biological membranes, primarily composed of a lipid bilayer, serve as crucial barriers that regulate the movement of ions, proteins, and other molecules, maintaining cellular homeostasis. wikipedia.orgnih.gov These membranes are impermeable to most water-soluble molecules and particularly to ions, a property vital for cells to regulate internal concentrations. wikipedia.org

Incorporation into Erythrocyte and Liposomal Membranes

Erythrocyte membranes are complex structures consisting of a lipid bilayer interspersed with cholesterol, proteins, and carbohydrates. uminho.pt Liposomes are artificial vesicles characterized by a phospholipid bilayer, mimicking the structure of natural cell membranes, and are widely utilized as carriers for drug delivery. wikipedia.orguminho.ptmdpi.commdpi.com The incorporation of compounds into these membranes typically involves their integration into the lipid bilayer. While the general principles of how compounds interact with and incorporate into erythrocyte and liposomal membranes are well-established, with studies demonstrating that liposomes can attach to or fuse with red blood cell membranes, specific research findings detailing the incorporation of this compound into erythrocyte or liposomal membranes were not identified in the current search. nih.gov

Modulation of Membrane Permeability and Barrier Functions

Biological membranes function as selective barriers, controlling the transport of substances between cellular compartments and their external environment. wikipedia.orgnih.gov Membrane permeability refers to the ease with which substances can pass through this barrier, while barrier function describes the membrane's ability to restrict such movement, essential for maintaining cellular integrity and physiological balance. nih.govnih.gov Modulation of these functions can occur through various mechanisms, including alterations to ion channels, tight junction complexes, or direct changes in membrane integrity leading to increased permeability. nih.gov No specific data on this compound's direct modulation of membrane permeability or its impact on barrier functions was found in the provided literature.

Enzyme Modulation and Inhibition

The modulation of enzyme activity is a critical aspect of many biological processes, and compounds like this compound, as a member of the phenolic lipid family, may exert their effects through such interactions.

Inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH)

Current literature does not provide specific detailed research findings on the direct inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH) by this compound. Studies on GPDH inhibition have primarily focused on other classes of compounds, such as benzimidazole-phenyl-succinamides, which have been identified as novel cell-permeant inhibitors of mitochondrial GPDH (mGPDH). These inhibitors, like iGP-1 and iGP-5, demonstrated mixed inhibition with IC₅₀ and Kᵢ values typically ranging from approximately 1-15 µM. acdb.plus Other known inhibitors of mGPDH include analogs of glycerol (B35011) phosphate (B84403), such as glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP), which act as competitive inhibitors. Additionally, lipid metabolites, inorganic ions, and certain heavy metal ions have also been reported to inhibit FAD-linked GPDH activity. While these studies highlight the importance of GPDH as a metabolic target, direct evidence linking this compound to its inhibition is not widely documented.

Effects on Other Dehydrogenase Enzymes (e.g., glucose-6-phosphate dehydrogenase) and Phosphatase Activity

Specific research detailing the effects of this compound on other dehydrogenase enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), is not extensively documented in the available literature. However, the broader class of G6PD inhibitors is recognized for its ability to modulate the activity of this crucial enzyme in the pentose (B10789219) phosphate pathway, thereby influencing cellular redox balance and NADPH production. Inhibition of G6PD has been shown to reduce cell proliferation and increase oxidative stress in various cancer cell lines.

Regarding phosphatase activity, investigations into related resorcinolic lipids and extracts containing them offer some insights. For instance, 4-hexylresorcinol (4-HR), a well-known antiseptic and a resorcinol (B1680541) derivative, has been shown to significantly increase alkaline phosphatase activity in MG63 cells when coated on hydroxyapatite (B223615) surfaces. This effect was associated with increased osteocalcin (B1147995) expression. In contrast, studies on ginkgolic acids, another type of phenolic lipid, indicated no release of acidic phosphatase. Similarly, extracts from Labisia pumila, which contain resorcinols, have been reported to enhance the secretion of alkaline phosphatase. While these findings suggest that certain resorcinolic compounds can influence phosphatase activity, the direct impact of this compound on these enzymes requires further specific investigation.

Table 1: Summary of Enzyme Modulation by Resorcinolic Compounds

| Enzyme Type | Compound (if specified) | Effect on Activity | Reference |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | This compound | No direct data | |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | This compound | No direct data | |

| Alkaline Phosphatase | 4-Hexylresorcinol | Increased | |

| Acidic Phosphatase | Ginkgolic acids | No release observed |

DNA Interaction Mechanisms

The interaction of chemical compounds with DNA is a fundamental aspect of their biological activity, influencing processes such as replication, transcription, and repair. Resorcinolic lipids, including this compound, have been investigated for their direct and indirect effects on DNA.

Investigation of DNA Strand Scission (e.g., Cu²⁺-induced)

Resorcinolic lipids, a class of compounds that includes this compound, have been demonstrated to possess the ability to induce DNA strand scission, particularly in the presence of copper(II) ions (Cu²⁺). This phenomenon is attributed to the generation of hydroxyl radicals, which are highly reactive oxygen species. The mechanism involves the oxidation of the alkylresorcinol at high pH in the presence of Cu²⁺ and molecular oxygen (O₂). This oxidative process leads to the formation of reactive intermediates that can then cleave the phosphodiester backbone of DNA, resulting in strand breaks. The efficacy of this DNA cleavage by resorcinolic lipids has been observed to increase with a greater number of carbon atoms in their aliphatic side chains, suggesting an interaction where the alkyl chains intercalate into the DNA double helix. Specific examples of alkylresorcinols, such as 5-n-tridecyl and 5-n-pentadecenylresorcinols, have been shown to mediate Cu²⁺-dependent scission of replicating plasmid DNA.

Table 2: DNA Strand Scission by Resorcinolic Lipids

| Compound Class | Mechanism of Scission | Key Conditions | Effect on DNA | Reference |

| Resorcinolic Lipids | Hydroxyl radical generation | High pH, Cu²⁺, O₂ | DNA strand scission | |

| Alkylresorcinols | Intercalation of alkyl chains | Presence of Cu²⁺, O₂ | Increased scission with longer chains |

Protective Effects against DNA Damage

Beyond their ability to induce DNA strand scission under specific conditions, phenolic lipids, including resorcinolic lipids, have also been noted for their protective effects against certain types of DNA damage. These compounds have been reported to exhibit a lack of mutagenic, carcinogenic, and co-carcinogenic effects. Furthermore, they demonstrate protective capabilities against DNA damage induced by agents such as hydrogen peroxide and ultraviolet (UV) radiation. This dual nature suggests that the biological activity of these compounds, including this compound, in relation to DNA, is complex and context-dependent, potentially involving both pro-oxidant and antioxidant mechanisms depending on the cellular environment and concentration.

Bioenergetic Modulation: Uncoupling Effects on Respiratory Chains

The modulation of cellular bioenergetics, particularly the uncoupling of electron transport from ATP synthesis in mitochondrial respiratory chains, is a significant mechanism by which compounds can influence cellular metabolism and function. However, specific research findings detailing the uncoupling effects of this compound on respiratory chains are not available in the current scientific literature. General studies on mitochondrial bioenergetics describe the importance of respiratory chain complexes in energy production and the concept of uncoupling, where electron flow is dissociated from ATP synthesis, often leading to heat generation. While some phenolic compounds are known to interact with mitochondrial membranes and affect bioenergetic processes, direct evidence for this compound's role as an uncoupling agent has not been widely documented.

Ligand-Receptor Interactions: Phytoestrogenic Potential

Phytoestrogens are plant-derived compounds that can interact with estrogen receptors (ERs) due to structural similarities with endogenous estrogens, such as 17β-estradiol. These interactions can elicit estrogenic or anti-estrogenic effects, depending on the specific phytoestrogen, its concentration, and the tissue-specific expression of estrogen receptor subtypes, namely estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Many phytoestrogens exhibit a higher binding affinity for ERβ compared to ERα, contributing to their diverse physiological outcomes. nih.govwikipedia.orgfishersci.ca

This compound, a phenolic alkene, has been investigated for its potential as a phytoestrogen, particularly through computational analyses of its interactions with estrogen receptors. nih.gov

Analysis of Estrogen Receptor Binding Affinity

Direct experimental binding affinity values (e.g., IC50 or Kd) for this compound with specific estrogen receptor subtypes (ERα and ERβ) are limited in the available literature. However, an in silico study evaluating compounds from Rumput Fatimah (Anastatica hierochuntica L.) reported an "active compound activity" value for this compound towards the estrogen receptor agonist. In this computational analysis, this compound showed an activity value of 4.80996. nih.gov It is important to note that the same source indicates that more negative binding affinity scores typically signify better interaction between receptors and ligands, requiring less energy for interaction. nih.gov The interpretation of this specific activity value (4.80996) for this compound in the context of estrogen receptor agonism from this source presents some ambiguity, as the study also generally concluded that active compounds in Rumput Fatimah exhibited low activity against estrogen receptor agonists (average value <0.3) despite their predicted phytoestrogenic potential. nih.gov

For comparative purposes, other known phytoestrogens and compounds have demonstrated varying binding affinities with estrogen receptors. For instance, isopimaric acid, another compound studied in Rumput Fatimah, showed a binding affinity of -9.7 kcal/mol, indicating a strong interaction. nih.gov Genistein, a well-known isoflavone, can bind with similar affinity to both ER subtypes, but selectively activates transcription through ERβ. nih.gov

In Silico Prediction of Molecular Interactions with Estrogen Receptors

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, are widely employed to predict and understand the molecular interactions between ligands and estrogen receptors. These in silico approaches allow for the exploration of potential binding modes, binding affinities, and selectivity profiles of compounds without extensive experimental work. guidetopharmacology.orglipidmaps.org

In the context of this compound, its predicted potential as a phytoestrogen is based on such computational analyses. nih.gov Molecular docking studies aim to determine the interaction between macromolecules (receptors) and ligands (compounds), with more negative binding affinity values typically indicating a better interaction. nih.gov While specific detailed interaction residues for this compound were not explicitly provided, general principles of ER-ligand interactions involve the ligand binding to the ligand-binding domain (LBD) of the estrogen receptor, inducing conformational changes that facilitate dimerization and subsequent modulation of gene expression. wikipedia.orgfishersci.caciteab.com The binding affinity is primarily influenced by hydrophobic contacts and specific hydrogen bonds within the flexible ligand binding pocket of the ER. lipidmaps.org

The use of in silico methods, such as those applied to this compound, is crucial for screening and designing novel ER ligands with improved affinity and subtype selectivity, contributing to the understanding of their potential biological activities. guidetopharmacology.org

Ecological and Environmental Aspects of Irisresorcinol

Role of Irisresorcinol as a Plant Defense Compound

Alkylresorcinols are recognized as key components of plant defense systems. nih.gov Their amphiphilic nature, consisting of a hydrophilic phenolic head and a hydrophobic alkyl chain, allows them to interact with and disrupt the cell membranes of pathogenic microorganisms. nih.govnih.gov This mechanism underlies their broad-spectrum antimicrobial activity, which is a crucial defense strategy for plants against potential pathogens. nih.gov

Plants of the genus Iris are known to be a rich source of biologically active substances, including various phenolic compounds that contribute to their defense. nih.govmdpi.comnih.gov Studies on different Iris species have consistently demonstrated the antimicrobial properties of their extracts against a range of pathogens. For instance, extracts from Iris hungarica and Iris sibirica have shown activity against various test strains of microorganisms, including both Gram-positive and Gram-negative bacteria. uran.ua Similarly, methanolic extracts from the rhizomes, leaves, and flowers of Iris nigricans have exhibited notable antimicrobial and antioxidant activities. eujournal.org

The defensive action of these compounds is often linked to their ability to inhibit microbial growth and viability. The specific mechanism involves the incorporation of the alkylresorcinol molecule into the microbial cell wall, which is particularly effective against Gram-positive bacteria that have a peptidoglycan-based outer wall. nih.gov Gram-negative bacteria, with an additional outer lipid membrane, tend to show more resistance. nih.gov This antimicrobial action helps protect the plant from infections at the molecular level.

| Iris Species | Plant Part | Type of Extract | Observed Antimicrobial Activity | Reference |

|---|---|---|---|---|

| Iris hungarica | Leaves & Rhizomes | Dry Ethanolic & Lipophilic | Active against Gram-positive and Gram-negative bacteria. | uran.ua |

| Iris sibirica | Leaves & Rhizomes | Dry Ethanolic & Lipophilic | More pronounced activity against Gram-negative bacteria and fungi. | uran.ua |

| Iris nigricans | Rhizomes, Leaves & Flowers | Methanolic | Showed activity against various bacteria species and Candida albicans. | eujournal.org |

| Iris pallida | Leaves, Roots & Rhizomes | Methanolic | Inhibited biofilm formation of S. aureus, P. aeruginosa, and oral bacteria. | nih.gov |

| Iris postii | Bulbs, Leaves & Flowers | Essential Oils | Moderate antifungal activity against human and plant pathogenic fungi. | mdpi.com |

Interactions within Plant-Microbe and Plant-Insect Systems

The role of alkylresorcinols extends to mediating complex interactions between plants and the microbial communities in their environment. By possessing antimicrobial properties, these compounds can influence the composition and activity of microorganisms on and around the plant. One critical aspect of this interaction is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them significantly more resistant to antimicrobial agents. nih.gov

Research on extracts from several Iris species, including I. pallida, I. versicolor, and I. germanica, has shown a significant ability to inhibit the formation of bacterial biofilms at concentrations below those required to kill the bacteria (sub-MIC). nih.govnih.gov This anti-biofilm activity prevents the initial adhesion and subsequent colonization of pathogenic bacteria on plant surfaces, representing a proactive defense mechanism. nih.gov This suggests that this compound, as an alkylresorcinol, likely contributes to shaping the microbial environment of the plant, favoring beneficial microorganisms by deterring the establishment of pathogenic colonies.

Information regarding the specific role of this compound or other alkylresorcinols in plant-insect interactions is less defined. While some compounds isolated from the Iris genus are known to have insecticidal properties, the specific contribution of resorcinolic lipids to this defense is not well-documented. uran.ua However, the production of phenolic compounds is a general plant defense strategy against herbivory, suggesting a potential, though currently unconfirmed, role in deterring insects.

Biogeochemical Cycling and Degradation Pathways in Natural Environments

There is a notable lack of specific research on the biogeochemical cycling and environmental degradation pathways of this compound and other resorcinolic lipids. The environmental fate of these natural products has not been a significant focus of scientific investigation. However, based on their chemical structure as phenolic lipids, some general predictions about their behavior in natural environments can be inferred.

As lipids, they are characterized by low water solubility and high lipid solubility, which suggests they would tend to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. researchgate.netresearchgate.net This binding to soil particles would reduce their mobility and bioavailability in the environment.

Future Research Perspectives on Irisresorcinol

Elucidation of Novel Biological Activities and Molecular Targets

Future research on Irisresorcinol is poised to expand the understanding of its biological activities and identify specific molecular targets. As an alkylresorcinol, this compound is part of a class of compounds that have demonstrated various biological effects, including cytotoxic activity researchgate.net. Furthermore, related resorcinol (B1680541) derivatives with long aliphatic chains have exhibited significant alpha-glucosidase inhibitory activities, suggesting potential as anti-diabetic alternatives researchgate.net. Phenolic lipids, a broader category that includes alkylresorcinols, are known for their antioxidant properties and their ability to interact with biological membranes nih.gov.

Systematic in vitro and in vivo screenings are critical next steps to comprehensively evaluate this compound for a wider spectrum of pharmacological activities. This includes, but is not limited to, anti-inflammatory, antimicrobial, and neuroprotective potentials, drawing parallels from other natural products. Identifying the precise molecular targets through techniques such as affinity chromatography, target deconvolution, and computational docking studies will be crucial. Such investigations would provide mechanistic insights into its observed or predicted bioactivities, paving the way for potential therapeutic applications.

Advanced Synthetic Methodologies for Structural Diversification and Library Generation

To fully explore the therapeutic and material potential of this compound, advanced synthetic methodologies for its structural diversification and the generation of chemical libraries are essential. The creation of chemical libraries, often through techniques like combinatorial chemistry and parallel synthesis, allows for the rapid production of numerous compounds with varied structural features and functional groups openaccessjournals.com. This approach is fundamental for conducting comprehensive structure-activity relationship (SAR) studies.

Future research will focus on developing efficient and scalable synthetic routes to this compound and its analogues. This includes exploring novel synthetic strategies that enable precise modifications to the alkyl chain length and saturation, as well as alterations to the resorcinol core. Diversity-oriented synthesis (DOS) could be employed to systematically generate a broad chemical space of this compound derivatives openaccessjournals.com. Such efforts would facilitate the discovery of compounds with enhanced potency, selectivity, and improved physicochemical properties, broadening its applicability in various fields.

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) in Biosynthetic Pathway Discovery

The elucidation of the complete biosynthetic pathway of this compound presents a significant future research direction, leveraging the power of integrated omics technologies. Omics approaches, including genomics, transcriptomics, and metabolomics, are increasingly vital for discovering the complex biosynthetic routes of plant natural products nih.govrsc.orgwhiterose.ac.uk. These technologies provide complementary information, linking genes to metabolites by correlating gene expression levels with metabolite abundance nih.govrsc.org.

Given that this compound is a natural product isolated from Iris species researchgate.net, future studies will involve applying multi-omics strategies to map the enzymes and genes responsible for its biosynthesis. This could include transcriptomic analysis of Iris tissues at different developmental stages or under various environmental stresses to identify co-expressed genes potentially involved in the pathway nih.gov. Metabolomics would help in identifying intermediate compounds, while genomic sequencing could pinpoint gene clusters associated with this compound production nih.govrsc.orgwhiterose.ac.uk. Understanding the biosynthetic pathway would enable the metabolic engineering of host organisms for sustainable and large-scale production of this compound and its derivatives through synthetic biology approaches whiterose.ac.ukfrontiersin.org.

Development of Targeted Analytical Probes and Detection Methods

The development of targeted analytical probes and highly sensitive detection methods is crucial for the precise quantification and monitoring of this compound in various matrices. Current analytical techniques often rely on general detection principles thermofisher.comnih.govthermofisher.com. Future research will aim to create specific probes that can selectively bind to this compound, enabling its detection even at low concentrations.

This could involve the design of fluorescent probes, antibody-based assays (e.g., ELISA), or molecularly imprinted polymers (MIPs) tailored to the unique structural features of this compound nih.govthermofisher.comnih.gov. Such targeted methods would be invaluable for pharmacokinetic studies in biological systems, quality control of natural extracts, and environmental monitoring. High-accuracy detection of low-frequency variations, as seen with single molecule molecular inversion probes, could inspire similar sensitivity in this compound detection nih.gov. Furthermore, these probes could be adapted for in situ imaging to understand the distribution of this compound within plant tissues or cellular environments.

Exploration of this compound in Biomaterial and Nanotechnology Applications (e.g., functional associative coatings)

The unique chemical structure of this compound, particularly its phenolic and long aliphatic chain components, suggests potential for exploration in biomaterial and nanotechnology applications. Phenolic lipids, including some alkylresorcinols, have demonstrated the ability to interact with biological membranes, form stable black lipid membranes, and spontaneously self-aggregate into lamellar structures nih.gov. These properties are indicative of amphiphilic characteristics that are highly desirable in material science.

Future research could investigate the self-assembly behavior of this compound to form nanoparticles, micelles, or vesicles for drug delivery systems or encapsulation technologies. Its incorporation into functional associative coatings could leverage its potential antioxidant or antimicrobial properties, creating biocompatible surfaces for medical devices or protective layers for various materials. The ability of related compounds to influence membrane properties suggests this compound could be explored for its role in modifying biomembranes or creating novel membrane-mimetic systems nih.gov. This interdisciplinary research would bridge natural product chemistry with advanced materials science.

Q & A

Q. How should researchers present contradictory data in publications on this compound’s efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.